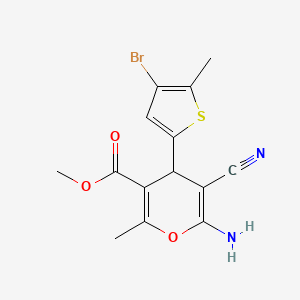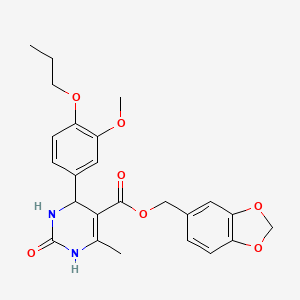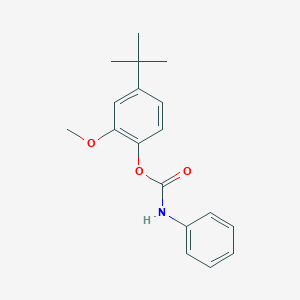
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide, commonly known as CDAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields of study. CDAA is a member of the diphenylacetamide family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of CDAA is not fully understood, but it is believed to act through multiple pathways. CDAA has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. CDAA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake. Additionally, CDAA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. In cancer cells, CDAA has been found to induce apoptosis by activating the caspase pathway. CDAA has also been shown to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. In inflammation, CDAA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In metabolic disorders, CDAA has been found to improve insulin sensitivity and reduce hepatic steatosis by regulating lipid metabolism.
Advantages and Limitations for Lab Experiments
CDAA has several advantages as a research tool. It is readily available and can be synthesized in large quantities with high purity. CDAA is also stable and can be stored for long periods without degradation. However, CDAA also has some limitations. It is not water-soluble, which can limit its use in certain experiments. CDAA also has a relatively short half-life, which can affect its efficacy in some experiments.
Future Directions
CDAA has several potential future directions for research. One possible direction is the development of CDAA analogs with improved water solubility and longer half-life. Another potential direction is the investigation of CDAA's effects on other metabolic pathways and diseases. Additionally, the development of CDAA as a potential therapeutic agent for cancer and metabolic disorders is an area of active research.
Synthesis Methods
CDAA is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with benzophenone in the presence of a Lewis acid catalyst, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through recrystallization from a suitable solvent. The purity of the synthesized CDAA can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
CDAA has been widely used as a research tool in various fields of study such as cancer research, inflammation, and metabolic disorders. In cancer research, CDAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDAA has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In metabolic disorders, CDAA has been shown to improve insulin sensitivity and reduce hepatic steatosis.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-13-16(23(25)26)11-12-18(17)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCXQVIAUQPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304238 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)
![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)

![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)

